2-Butoxy-3,5-dichloropyridine 2-Butoxy-3,5-dichloropyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13586616
InChI: InChI=1S/C9H11Cl2NO/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4H2,1H3
SMILES: CCCCOC1=C(C=C(C=N1)Cl)Cl
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol

2-Butoxy-3,5-dichloropyridine

CAS No.:

Cat. No.: VC13586616

Molecular Formula: C9H11Cl2NO

Molecular Weight: 220.09 g/mol

* For research use only. Not for human or veterinary use.

2-Butoxy-3,5-dichloropyridine -

Specification

Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
IUPAC Name 2-butoxy-3,5-dichloropyridine
Standard InChI InChI=1S/C9H11Cl2NO/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4H2,1H3
Standard InChI Key WVGOJXKMUVLKHQ-UHFFFAOYSA-N
SMILES CCCCOC1=C(C=C(C=N1)Cl)Cl
Canonical SMILES CCCCOC1=C(C=C(C=N1)Cl)Cl

Introduction

Structural and Nomenclature Insights

Molecular Architecture

The compound features a pyridine core with substituents at three positions:

  • 2-position: A butoxy group (O(CH2)3CH3-\text{O}(\text{CH}_2)_3\text{CH}_3).

  • 3- and 5-positions: Chlorine atoms .
    This substitution pattern confers distinct electronic and steric properties, influencing reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .

Systematic Nomenclature

  • IUPAC Name: 2-Butoxy-3,5-dichloropyridine.

  • Alternative Names:

    • 3,5-Dichloro-2-butoxypyridine .

    • 2-(Butoxy)-3,5-dichloropyridine .
      The CAS registry number (1692870-49-7) and identifiers like DTXSID50160648 ensure unambiguous classification .

Synthetic Methodologies

Alkoxylation-Chlorination Sequence

A widely cited route involves:

  • Alkoxylation: Reacting 2-chloropyridine with butanol under basic conditions (e.g., KOH) to form 2-butoxypyridine .

  • Chlorination: Treating 2-butoxypyridine with chlorine gas (Cl2\text{Cl}_2) in an aqueous alkaline medium (e.g., NaHCO3_3) at 25–30°C. Iodine (I2\text{I}_2) catalyzes regioselective chlorination at the 3- and 5-positions .

Key Metrics:

StepYieldPurityConditions
Alkoxylation65–90%>95%Reflux, 18–24 h
Chlorination90–95%>96%25–30°C, pH 3–4

This method minimizes byproducts like 2,3-dichloro isomers, achieving >90% selectivity for 3,5-dichlorination .

Alternative Approaches

  • Hydrolysis-Chlorination: Hydrolyzing 2-chloropyridine to 2-hydroxypyridine followed by butoxylation and chlorination .

  • Vapor-Phase Distillation: Isolating 2-butoxy-3,5-dichloropyridine from isomer mixtures via steam distillation .

Physicochemical Properties

Basic Characteristics

PropertyValue/DescriptionSource
Molecular Weight220.09 g/mol
Physical StateOily liquid or crystalline solid
Storage Conditions−20°C (freezing)
SolubilityInsoluble in water; soluble in organic solvents (e.g., DMSO, ethanol)

Spectroscopic Data

  • 1H^1\text{H} NMR: Signals for butoxy protons (δ\delta 1.0–1.7 ppm), pyridine ring protons (δ\delta 7.5–8.5 ppm) .

  • MS (ESI+): Molecular ion peak at m/zm/z 220.09 .

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-Butoxy-3,5-dichloropyridine is a precursor to:

  • 2,5-Dichloropyridine: Via hydrolysis with HCl, yielding pharmaceuticals like anti-inflammatory agents .

  • Trichloropyridines: Further chlorination produces 2,3,5-trichloropyridine, a herbicide intermediate .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings. For example, boronic ester derivatives (e.g., 2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) enable aryl-aryl bond formation .

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